2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine
Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound that belongs to the class of benzodiazepines, which are heterocyclic compounds containing a fused benzene and diazepine ring. This class of compounds is known for its diverse pharmacological activities, including anxiolytic and analgesic properties .
Synthesis Analysis
The synthesis of tetrahydrobenzodiazepine derivatives can be achieved through various synthetic routes. One approach involves solid-phase synthesis using polystyrene resin, starting with polymer-supported 1,2-diaminoethane and employing 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon. This method allows for the preparation of derivatives with variable substitutions at positions 4 and 8 of the diazepine ring . Another synthetic route described involves a one-pot synthesis from 1,2-diaza-1,3-dienes and N-unsubstituted aliphatic 1,3-diamines, leading to the formation of 3-substituted tetrahydro-1H-1,4-diazepin-2-ones and related structures . Additionally, the SN2 nucleophilic substitution of acetates of Baylis-Hillman adducts with 1,2-phenylenediamines followed by base-mediated intramolecular cyclization has been used to synthesize 3-methylene-4-aryl tetrahydrobenzodiazepines .
Molecular Structure Analysis
The molecular structure of tetrahydrobenzodiazepines is characterized by a seven-membered diazepine ring fused to a benzene ring. The structure of these compounds has been elucidated using techniques such as 1H Nuclear Magnetic Resonance Spectroscopy (1H-NMR), which provides detailed information about the hydrogen atoms within the molecule . X-ray crystallography has also been employed to determine the structure of related compounds, confirming the presence of the diazepine ring and providing insights into the three-dimensional conformation of these molecules .
Chemical Reactions Analysis
Tetrahydrobenzodiazepines can undergo various chemical reactions, including cycloaddition reactions to form triazolo-benzodiazepines . They can also participate in multicomponent condensation reactions, which are efficient methods for synthesizing diverse derivatives. These reactions can involve aromatic diamines, Meldrum’s acid, and isocyanides to yield tetrahydro-2,4-dioxo-benzodiazepine derivatives . Furthermore, the introduction of tetrazole groups into the diazepine ring can be achieved through one-pot synthesis involving ketones, trimethylsilyl azide, and isocyanides .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrobenzodiazepines are influenced by their molecular structure. The presence of various substituents on the diazepine ring can affect properties such as solubility, melting point, and reactivity. The pharmacological properties, such as anxiolytic and analgesic effects, are also determined by the specific substitutions on the molecule. For instance, certain derivatives have shown promising anxiolytic and analgesic potentials in pharmacological evaluations using animal models . The electronic properties of these compounds, such as proton exchange rates and free energies of activation, have been studied using methods like the Forsén-Hoffman method, providing insights into their dynamic behavior .
Scientific Research Applications
1. Cytotoxic Activity in Cancer Research
- Application Summary: 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine derivatives have been synthesized and investigated for their cytotoxic activities against human tumor cell lines, including human breast adenocarcinoma (MCF-7), and human colorectal carcinoma (HCT-116) .
- Methods of Application: The compounds were synthesized and their structures were elucidated using MS, IR, NMR, and elemental analysis. The in vitro investigation of these compounds was carried out using a panel of two human tumor cell lines .
- Results: Among all synthesized compounds, analogue 9 displayed maximum cytotoxicity with IC50 values of 16.19 ± 1.35 and 17.16 ± 1.54 μM against HCT-116 and MCF-7, respectively, compared to the standard drug doxorubicin .
2. Anti-tumor Activity
- Application Summary: 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which are closely related to 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine, have been designed and synthesized for their high anti-tumor activity .
- Methods of Application: A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
- Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 and 100 μM against cancer cells. The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .
3. Synthesis of Benzo[b]pyrano[2,3-e][1,4]diazepines
- Application Summary: A series of 32 new 4-ethyl-1H-benzo[b][1,4]diazepin-2(3H)-ones were synthesized and properly elucidated using MS, IR, NMR, and elemental analysis .
- Methods of Application: The compounds were synthesized using a cyclocondensation reaction .
- Results: The synthesized compounds revealed promising cytotoxic activities against human tumor cell lines, namely; human breast adenocarcinoma (MCF-7), and human colorectal carcinoma (HCT-116) .
4. Anticancer Activity of Benzoxazepines
- Application Summary: Various benzoxazepine derivatives, which are closely related to 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine, have been synthesized and characterized for their anticancer properties in breast cancer cells .
- Methods of Application: The compounds were synthesized and characterized using IR, NMR, GC–MS, and microanalysis .
- Results: The compounds displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .
5. Synthesis of Benzo[b]pyrano[2,3-e][1,4]diazepines
- Application Summary: A series of 32 new 4-ethyl-1H-benzo[b][1,4]diazepin-2(3H)-ones were synthesized and properly elucidated using MS, IR, NMR, and elemental analysis .
- Methods of Application: The compounds were synthesized using a cyclocondensation reaction .
- Results: The synthesized compounds revealed promising cytotoxic activities against human tumor cell lines, namely; human breast adenocarcinoma (MCF-7), and human colorectal carcinoma (HCT-116) .
6. Anticancer Activity of Benzoxazepines
- Application Summary: Various benzoxazepine derivatives have been synthesized and characterized for their anticancer properties in breast cancer cells .
- Methods of Application: The compounds were synthesized and characterized using IR, NMR, GC–MS, and microanalysis .
- Results: The compounds displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .
Future Directions
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10-11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXBHOCKBUILHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378071 | |
Record name | 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine | |
CAS RN |
5946-39-4 | |
Record name | 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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